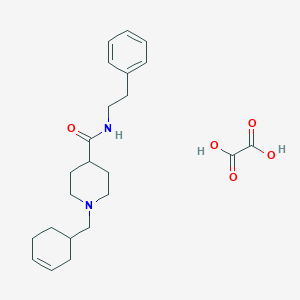![molecular formula C28H31N3O6 B3949752 1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BPP and is a piperidinecarboxamide derivative. BPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in scientific research.
Mécanisme D'action
BPP acts as a selective delta opioid receptor agonist, meaning that it binds specifically to this receptor and activates it. The activation of the delta opioid receptor by BPP has been shown to produce a range of physiological effects, including analgesia, anti-inflammatory effects, and antidepressant-like effects.
Biochemical and Physiological Effects:
BPP has been shown to produce a range of biochemical and physiological effects in various studies. These effects include analgesia, anti-inflammatory effects, and antidepressant-like effects. BPP has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPP in scientific research is its high selectivity for the delta opioid receptor. This selectivity allows researchers to investigate the role of this receptor in various physiological processes without the confounding effects of other opioid receptors. However, one limitation of using BPP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research involving BPP. One area of interest is the investigation of the role of the delta opioid receptor in the development of addiction and substance abuse disorders. Another potential direction is the development of novel therapeutic agents based on the structure of BPP for the treatment of various neurological disorders. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of BPP and its potential use as a tool in scientific research.
Applications De Recherche Scientifique
BPP has been the subject of numerous scientific studies due to its potential use as a tool in various research applications. One of the primary uses of BPP is in the study of the opioid system. BPP has been shown to bind selectively to the delta opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
oxalic acid;1-[(3-phenylmethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2.C2H2O4/c30-26(28-18-24-10-4-5-14-27-24)23-12-15-29(16-13-23)19-22-9-6-11-25(17-22)31-20-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-11,14,17,23H,12-13,15-16,18-20H2,(H,28,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHXACQAQCYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




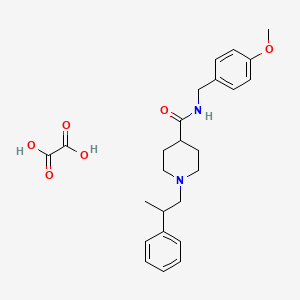
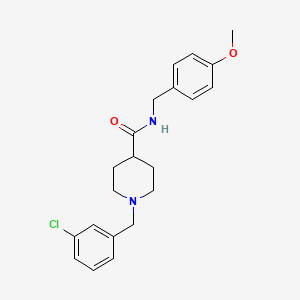

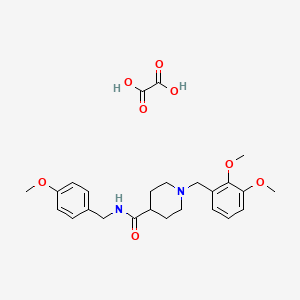
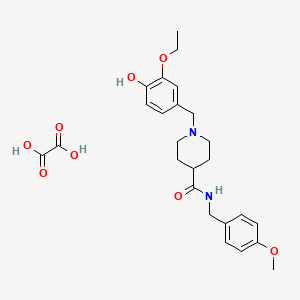
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
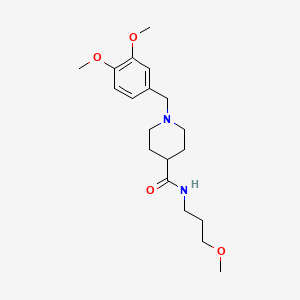
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
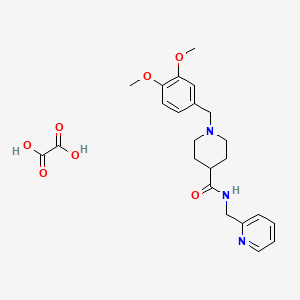
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
